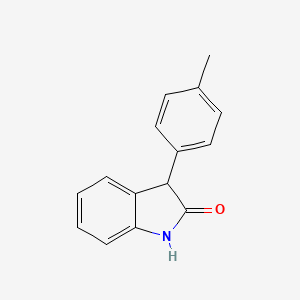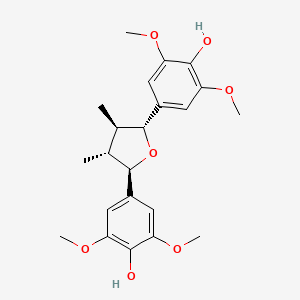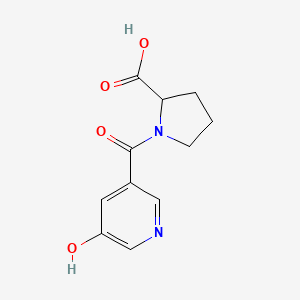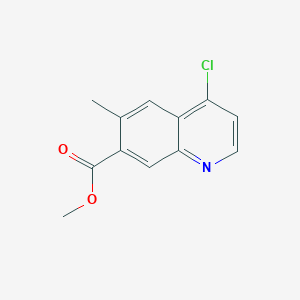
3-(P-Tolyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused ring system with a benzene ring and a pyrrole ring, making it a versatile scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenylhydrazine with isatin under acidic conditions, leading to the formation of the indole ring system . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization, to construct the indole core .
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes that minimize byproducts. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using reagents like aluminum chloride and acetyl chloride.
Major Products Formed
The major products formed from these reactions include substituted indoles, hydroxylated derivatives, and various functionalized indole compounds .
Applications De Recherche Scientifique
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. For example, it can act as an inhibitor of certain kinases, affecting cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydro-2H-indol-2-one: Lacks the 4-methylphenyl group, resulting in different biological activity.
2,3-Dihydro-1H-indole: Has a different ring structure, leading to varied chemical properties.
4-Methylindole: Similar in structure but lacks the carbonyl group, affecting its reactivity.
Uniqueness
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with biological targets .
Propriétés
Formule moléculaire |
C15H13NO |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H13NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)16-15(14)17/h2-9,14H,1H3,(H,16,17) |
Clé InChI |
MPBGHXZRLFEUGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2C3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)

![[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)


![6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)
